2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-methyl-1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-8(2,10)7-9-5-3-4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
LOFOAZZIIZQWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of pyrrole with 2-methylpropan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Pyrrole vs. Other Heterocycles/Aryl Groups
1-(1H-Pyrrol-1-yl)propan-2-ol
- Formula: C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- Key Differences: Lacks the geminal methyl group, reducing steric hindrance. This compound’s structure is analogous but less sterically hindered .
2-Methyl-1-(phenylthio)propan-2-ol
- Formula : C₁₀H₁₄OS
- Molecular Weight : 182.28 g/mol
- Key Differences : Replaces pyrrole with a phenylthio group.
- Data :
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid
Positional Isomerism and Backbone Modifications
3-(1H-Pyrrol-2-yl)propan-1-ol
- Formula: C₇H₁₁NO
- Molecular Weight : 125.17 g/mol
- Key Differences : Pyrrole attached to the terminal carbon of propan-1-ol. Altered hydrogen-bonding capacity due to primary alcohol vs. tertiary alcohol .
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
- Formula : C₁₇H₂₈N₂O₃
- Molecular Weight : 308.42 g/mol
- Key Differences: Phenoxy and isopropylamino substituents. Pharmacologically active as a β-adrenoceptor ligand (hypotensive and antiarrhythmic properties) .
Spectral and Physicochemical Comparisons
Research Implications and Limitations
- Synthetic Utility : The geminal dimethyl group in 2-methyl-1-(1H-pyrrol-1-yl)propan-2-ol likely enhances stability against oxidation compared to primary alcohols (e.g., 3-(1H-pyrrol-2-yl)propan-1-ol) .
- Pharmacological Gaps: While indole- and phenoxy-containing analogs exhibit antiarrhythmic and receptor-binding activity , the target compound’s bioactivity remains unexplored.
- Analytical Challenges : Direct NMR/MS data for the target compound are absent in the evidence; predictions are based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
